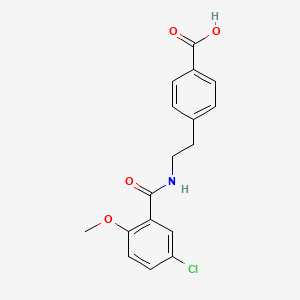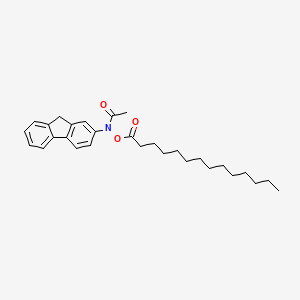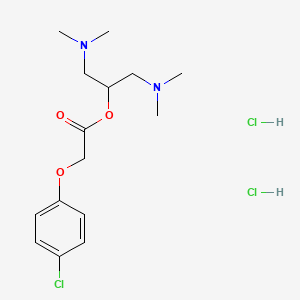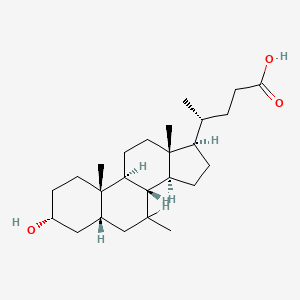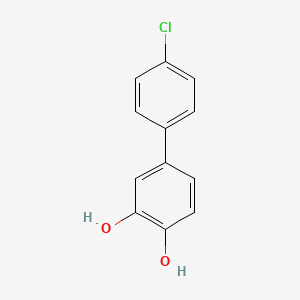
1,2-Dihydroxy-4'-chlorobiphenyl
描述
1,2-Dihydroxy-4’-chlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are known for their environmental persistence and potential toxicity. 1,2-Dihydroxy-4’-chlorobiphenyl is a hydroxylated derivative of 4-chlorobiphenyl, which means it contains two hydroxyl groups (-OH) attached to the biphenyl structure. This compound is of interest due to its potential biological activity and its role in the degradation pathways of PCBs.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-4’-chlorobiphenyl can be synthesized through various chemical reactions. One common method involves the hydroxylation of 4-chlorobiphenyl using a suitable oxidizing agent. For example, the compound can be prepared by the reaction of 4-chlorobiphenyl with a mixture of hydrogen peroxide and a catalyst such as iron(III) chloride. The reaction typically takes place under controlled conditions, including temperature and pH, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-dihydroxy-4’-chlorobiphenyl may involve the use of biocatalysts or microbial systems. Certain bacteria, such as Burkholderia xenovorans, have been shown to metabolize PCBs and their hydroxylated derivatives. These bacteria can be cultured under specific conditions to produce the desired compound in larger quantities. The use of biocatalysts offers a more environmentally friendly approach to the synthesis of this compound.
化学反应分析
Types of Reactions
1,2-Dihydroxy-4’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 4-chlorobiphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and iron(III) chloride are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
1,2-Dihydroxy-4’-chlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation pathways of PCBs and the mechanisms of hydroxylation reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme systems and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of bioremediation strategies for the cleanup of PCB-contaminated environments.
作用机制
The mechanism of action of 1,2-dihydroxy-4’-chlorobiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure can participate in hydrogen bonding and other interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS is of particular interest in studies related to oxidative stress and its impact on cellular processes.
相似化合物的比较
1,2-Dihydroxy-4’-chlorobiphenyl can be compared with other hydroxylated biphenyl derivatives, such as:
2-Hydroxy-4-chlorobiphenyl: This compound has a single hydroxyl group and exhibits different chemical reactivity and biological activity compared to 1,2-dihydroxy-4’-chlorobiphenyl.
3-Hydroxy-4-chlorobiphenyl: Similar to 2-hydroxy-4-chlorobiphenyl, but with the hydroxyl group in a different position, leading to variations in its properties.
4-Hydroxy-4’-chlorobiphenyl: This compound has a hydroxyl group on each ring of the biphenyl structure, resulting in unique chemical and biological characteristics.
The uniqueness of 1,2-dihydroxy-4’-chlorobiphenyl lies in its specific hydroxylation pattern, which influences its reactivity and interactions with biological systems.
属性
IUPAC Name |
4-(4-chlorophenyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKSZDPELRSPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203616 | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55097-84-2 | |
| Record name | 4′-Chloro-3,4-dihydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxy-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)

